Sulfo-SDAD

Description

Significance of Covalent Modifiers in Biological System Probing

Covalent modifiers, also known as chemical probes, are instrumental in chemical biology for studying protein function and identifying targets. chem-space.commdpi.comresearchgate.net These molecules form stable covalent bonds with specific amino acid residues on proteins, allowing for the investigation of protein activity, localization, and interactions. chem-space.comresearchgate.netmdpi.comnih.gov The use of covalent modifiers offers advantages such as enhanced potency, increased selectivity, and prolonged pharmacological effects. chem-space.commdpi.com They are particularly valuable in targeting challenging proteins and mapping ligand-binding sites. mdpi.comresearchgate.net Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes covalent probes to functionally analyze proteins in complex biological systems by selectively labeling active enzymes and proteins. mdpi.comnih.gov

Evolution of Photo-Crosslinking Technologies for Biomolecular Research

Photo-crosslinking is a technique that employs photoreactive groups to create covalent bonds between molecules upon irradiation with light, typically UV light. acs.orgnih.gov This method allows for the capture of transient or weak interactions that might be missed by traditional biochemical techniques. acs.orgnih.govsmolecule.com The evolution of photo-crosslinking technologies has led to the development of various photoreactive groups, including aryl azides, benzophenones, and diazirines. acs.orgnih.govthermofisher.com Early methods often relied on chemical conjugation of crosslinkers, limiting their application in native cellular settings. nih.gov Significant advancements have enabled the incorporation of photocrosslinkers into biomolecules within living cells, often through metabolic labeling or genetic code expansion. nih.gov This progress has made photo-crosslinking a powerful tool for mapping interactome networks in vivo. nih.govbiorxiv.org Compared to earlier methods like Photo-Induced Cross-Linking of Unmodified Proteins (PICUP), which uses visible light and a photocatalyst, photo-crosslinking with reagents like diazirines offers controlled activation with specific UV wavelengths. thermofisher.comwikipedia.orgthermofisher.com

Positioning of Diazirine-Based Crosslinkers in Advanced Biochemical Methodologies

Diazirine-based crosslinkers represent a significant advancement in photo-crosslinking technology. thermofisher.cominterchim.fr Diazirines are chemically inert until exposed to UV light, typically in the 330-370 nm range, which triggers the release of nitrogen gas and the formation of a highly reactive carbene intermediate. smolecule.comthermofisher.comthermofisher.comfishersci.ienih.goviris-biotech.de This carbene can then nonspecifically insert into various C-H, N-H, and O-H bonds of neighboring molecules, forming a covalent link. thermofisher.comnih.goviris-biotech.dewikipedia.org This indiscriminate reactivity is particularly useful for capturing interactions regardless of the presence of specific amino acid residues at the interaction interface. acs.orgthermofisher.com Diazirines offer several advantages over other photoreactive groups, such as aryl azides and benzophenones, including smaller size, better photostability in ambient light, and efficient activation with longer UV wavelengths that are less damaging to biological samples. thermofisher.comiris-biotech.dewikipedia.org Their stability under various chemical conditions (acidic, basic, and in the presence of nucleophiles) also makes them versatile tools. iris-biotech.dewikipedia.org

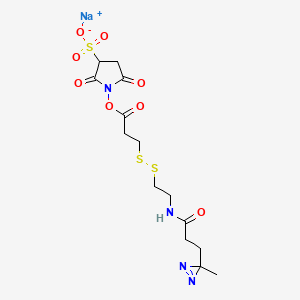

Sulfo-SDAD is a prominent example of a diazirine-based crosslinker. It is a heterobifunctional reagent, meaning it possesses two different reactive groups: an N-hydroxysuccinimide (NHS) ester and a diazirine. smolecule.comthermofisher.cominterchim.fr The NHS ester specifically reacts with primary amines, commonly found in lysine (B10760008) residues and the N-terminus of proteins, under slightly alkaline conditions (pH 7-9). smolecule.comthermofisher.cominterchim.frfishersci.iesigmaaldrich.com This initial reaction "plants" the crosslinker onto a target protein. biorxiv.org Subsequent UV irradiation activates the diazirine, allowing it to crosslink to any nearby residue within the reach of its spacer arm. smolecule.comthermofisher.comthermofisher.comfishersci.ie

A key feature of this compound is the presence of a sulfonate group, which imparts water solubility and reduces its ability to cross cell membranes. thermofisher.cominterchim.frfishersci.iesigmaaldrich.comlabx.com This makes this compound particularly useful for studying extracellular protein interactions or cell surface proteins in live cells. interchim.frfishersci.iesigmaaldrich.comlabx.com Furthermore, this compound contains a disulfide bond within its spacer arm, which is cleavable by reducing agents like DTT or 2-mercaptoethanol. thermofisher.cominterchim.frfishersci.iesigmaaldrich.comlabx.comfishersci.at This cleavable feature is advantageous for releasing crosslinked proteins for downstream analysis, such as SDS-PAGE or mass spectrometry, facilitating the identification of interaction partners. thermofisher.cominterchim.frfishersci.iesigmaaldrich.comfishersci.at The spacer arm length of this compound is reported to be around 13.6 Å or 29.28 Å depending on the source and measurement method. interchim.fracs.org

The "plant-and-cast" strategy employed by this compound, combining amine-reactive chemistry with photoactivation, allows for controlled and specific labeling of proteins followed by the capture of interacting partners in their native environment. biorxiv.org This positions this compound and other diazirine-based crosslinkers as valuable tools in advanced biochemical methodologies, particularly in proteomics for mapping protein interaction networks and in chemical biology for probing protein function and targets. biorxiv.orgeu-openscreen.eursc.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-[3-[2-[3-(3-methyldiazirin-3-yl)propanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O8S3.Na/c1-14(16-17-14)4-2-10(19)15-5-7-28-27-6-3-12(21)26-18-11(20)8-9(13(18)22)29(23,24)25;/h9H,2-8H2,1H3,(H,15,19)(H,23,24,25);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBHSSBEJHAIAF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)NCCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N4NaO8S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Functional Attributes of Sulfo Sdad As a Research Reagent

Heterobifunctional Reactivity Mechanisms: Amine-Specificity and Photo-Activation

Sulfo-SDAD functions as a heterobifunctional crosslinker, meaning it possesses two different reactive groups targeting distinct functionalities on biomolecules. sigmaaldrich.comthermofisher.comlabx.cominterchim.fr The initial step involves the reaction of the NHS ester group with primary amine groups, commonly found in lysine (B10760008) residues and the N-terminus of proteins, under mild alkaline conditions (pH 7-9). smolecule.comsigmaaldrich.comthermofisher.comfishersci.ieinterchim.fr This reaction forms a stable amide bond, effectively conjugating the crosslinker to the target molecule. smolecule.comsigmaaldrich.comthermofisher.comfishersci.ie

Following the initial amine-specific conjugation, the second reactive group, the diazirine, is activated by exposure to long-wave ultraviolet (UV) light, typically in the range of 330-370 nm. fishersci.atsmolecule.comsigmaaldrich.comthermofisher.comfishersci.ielabx.cominterchim.fr Photoactivation of the diazirine generates a highly reactive carbene intermediate. smolecule.comthermofisher.comfishersci.ie This carbene is capable of inserting into almost any chemical bond within close proximity, allowing for non-selective covalent crosslinking to a wide range of residues on interacting biomolecules. smolecule.comsigmaaldrich.comthermofisher.comfishersci.ielabx.cominterchim.fr This two-step process provides temporal control over the crosslinking event. fishersci.atsigmaaldrich.comthermofisher.comfishersci.ielabx.cominterchim.fr

Photoactivatable Diazirine Chemistry: Principles and Advantages

The diazirine functional group is a key element of this compound's design, enabling photo-induced crosslinking. fishersci.atsmolecule.comsigmaaldrich.comthermofisher.comfishersci.ielabx.cominterchim.fr Diazirines are cyclic compounds containing two nitrogen atoms and one carbon atom within a three-membered ring. Upon irradiation with UV light, the diazirine undergoes photolysis, releasing nitrogen gas and generating a highly reactive carbene species. smolecule.comthermofisher.comfishersci.ie

A significant advantage of diazirine chemistry compared to other photoactivatable groups, such as aryl azides, is their relative stability in the dark and under normal laboratory lighting conditions. fishersci.atsigmaaldrich.comlabx.cominterchim.fr This photostability allows for easier handling and experimental setup without premature activation. fishersci.atsigmaaldrich.comlabx.cominterchim.fr Furthermore, diazirines are efficiently activated by long-wave UV light (330-370 nm), which is less damaging to biological samples compared to the shorter wavelengths required for activating some other photoreactive groups. fishersci.atsigmaaldrich.comthermofisher.comlabx.cominterchim.fr The reactive carbene generated from the diazirine can form covalent bonds with a wide variety of amino acid side chains and peptide backbones, offering broad reactivity for capturing diverse molecular interactions. smolecule.comsigmaaldrich.comthermofisher.comfishersci.ielabx.cominterchim.fr

Cleavable Disulfide Spacer: Design for Reversible Covalent Capture

This compound incorporates a disulfide bond within its spacer arm. scbt.comthermofisher.comfishersci.ielabx.cominterchim.fr This disulfide linkage serves as a cleavable element, allowing for the reversal of the crosslinking event under reducing conditions. scbt.comthermofisher.comfishersci.ielabx.cominterchim.fr The presence of the disulfide bond provides researchers with the flexibility to cleave the crosslinked complexes after their formation and analysis. thermofisher.comfishersci.ielabx.cominterchim.fr

Cleavage of the disulfide bond is typically achieved by treatment with reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. thermofisher.cominterchim.fr This reversible capture mechanism is particularly useful in applications where it is necessary to isolate or analyze the individual components of a crosslinked complex after the interaction has been stabilized. interchim.fr For example, in protein interaction studies, cleaving the crosslinker allows for the separation of interacting proteins for subsequent identification and analysis, such as by SDS-PAGE or mass spectrometry. thermofisher.comfishersci.ieinterchim.fr

Sulfonation for Enhanced Water Solubility and Controlled Membrane Permeability

The presence of a sulfonate group (-SO3-) in the this compound molecule significantly enhances its water solubility. sigmaaldrich.comthermofisher.comfishersci.ielabx.comsigmaaldrich.com This increased solubility is advantageous for applications in aqueous biological buffers and physiological environments. sigmaaldrich.comthermofisher.comlabx.com

Furthermore, the negatively charged sulfonate group impacts the membrane permeability of this compound. thermofisher.comfishersci.ielabx.cominterchim.fr Unlike its non-sulfonated analog (SDAD), which is membrane-permeable, this compound is largely membrane-impermeable. thermofisher.comfishersci.ielabx.cominterchim.fr This property makes this compound particularly suitable for studying interactions occurring on the cell surface or in the extracellular space, as it is less likely to penetrate the cell membrane and crosslink intracellular components. smolecule.comthermofisher.comfishersci.ielabx.cominterchim.fr This controlled membrane permeability allows for targeted investigation of specific cellular compartments. thermofisher.comfishersci.ielabx.cominterchim.fr

Methodological Applications in Investigating Biomolecular Interactions and Structures

Elucidating Protein-Protein Interaction Networks

Protein-protein interactions are fundamental to nearly all cellular processes. Sulfo-SDAD plays a significant role in capturing and analyzing these interactions to map complex protein networks smolecule.comjpsionline.comthermofisher.com.

Principles of Protein Complex Stabilization and Capture

The heterobifunctional nature of this compound allows for targeted crosslinking, which helps stabilize protein complexes for subsequent analysis. The initial reaction with primary amines provides a degree of specificity, while the photoactivation step allows for the capture of transient or weak interactions that might otherwise be lost during purification or analysis smolecule.com. This stabilization is crucial for studying dynamic protein assemblies and enhancing the sensitivity of interaction detection, as demonstrated in studies involving glycoproteins and antibodies smolecule.com.

Intermolecular Crosslinking for Probing Quaternary Protein Structure

Intermolecular crosslinking with this compound provides distance constraints between different protein subunits within a complex, offering insights into their quaternary structure. By forming covalent links between interacting proteins, this compound effectively "freezes" the complex in a specific conformation jpsionline.com. The cleavable disulfide bond allows for the separation of crosslinked products, which can then be analyzed by techniques like SDS-PAGE to identify interacting partners based on altered migration patterns thermofisher.comfishersci.ie. Subsequent mass spectrometry analysis of digested crosslinked products can pinpoint the specific residues involved in the interaction, providing detailed structural information nih.gov. Studies utilizing this compound have shown its effectiveness in inducing the formation of cross-linked oligomers, aiding in the structural characterization of protein complexes smolecule.com.

Intramolecular Crosslinking for Conformational Analysis

Beyond intermolecular interactions, this compound can also be used for intramolecular crosslinking, providing information about the tertiary structure and conformational changes within a single protein. By linking different regions within the same polypeptide chain, this compound helps to constrain the possible conformations of the protein thermofisher.com. This is particularly useful for studying protein dynamics and how protein structure changes upon binding to ligands or in different cellular environments nih.govresearchgate.net. While homobifunctional crosslinkers primarily target specific amino acid pairs (e.g., lysine-lysine), the photoactivatable diazirine of this compound can react with a wider range of residues, potentially providing a denser network of crosslinks that better reflects the protein's conformation in solution nih.govresearchgate.net. Research comparing this compound with other crosslinkers has indicated its ability to crosslink more sites due to the diazirine's broader reactivity nih.govresearchgate.net.

Mapping Binding Sites and Domains in Protein-Ligand Systems

This compound can be employed to identify and map the specific regions or residues involved in protein-ligand interactions. By crosslinking the protein to its ligand, researchers can delineate the binding interface. This is especially valuable when the ligand contains primary amines or when the photoactivated diazirine can react with residues in the ligand's vicinity on the protein nih.gov. Following crosslinking and cleavage of the disulfide bond, mass spectrometry can be used to identify the protein peptides that are crosslinked to the ligand, thereby mapping the binding site nih.gov. This approach has been used to identify specific peptides on proteins involved in interactions with other biomolecules nih.gov.

Application in Structural Proteomics Workflows

Structural proteomics aims to determine the three-dimensional structures of proteins on a large scale, often within their native cellular environment. Crosslinking mass spectrometry (XL-MS), utilizing crosslinkers like this compound, is an integral part of structural proteomics workflows biorxiv.orguni-halle.de. The ability of this compound to capture protein interactions and provide distance constraints complements other structural techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography biorxiv.orgresearchgate.net. Crosslinking data can be used to validate structural models, guide model building, and provide structural information for flexible or disordered regions of proteins that are difficult to resolve by other methods researchgate.net. The combination of this compound crosslinking and advanced mass spectrometry techniques allows for the identification of numerous crosslinks, providing valuable data for constructing protein interaction networks and gaining structural insights biorxiv.orgresearchgate.net.

Utilization in Studying Cellular Surface Proteins and Extracellular Interactions

Due to its water-soluble nature conferred by the sulfonate group, this compound is particularly well-suited for studying proteins located on the cell surface and interactions occurring in the extracellular space smolecule.comthermofisher.comsigmaaldrich.comfishersci.ie. Unlike membrane-permeable crosslinkers, this compound's charged group prevents it from entering the cell, ensuring that only extracellular or cell-surface proteins are targeted for crosslinking thermofisher.comsigmaaldrich.comfishersci.ie. This allows for the specific investigation of receptor-ligand interactions, cell-cell adhesion, and the composition and structure of the glycocalyx smolecule.comfishersci.ie. Studies have utilized this compound for labeling extracellular proteins without permeabilizing the cell membrane smolecule.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 1226983-32-9 |

Data Table Example (Illustrative, based on search results):

While specific quantitative data tables directly detailing this compound crosslinking yields or distances across various protein complexes were not extensively available in a format suitable for direct extraction into a table within the search results, the research findings highlight the types of data generated. For instance, studies have reported the number of identified crosslinks and the percentage of those consistent with known structures researchgate.net.

Table 1: Summary of this compound Crosslinking Data (Illustrative)

| Protein Complex | Crosslinker | Number of Identified Crosslinks | Percentage of Crosslinks within Expected Distance | Reference |

| SNAPc-DNA | Sulfo-SDA | 260 (intermolecular & intramolecular) researchgate.net | ~94% (within 30Å) researchgate.net | researchgate.net |

| FA core complex | Sulfo-SDA | 3459 (compared to 843 with BS3) biorxiv.org | Not specified in detail for all crosslinks biorxiv.org | biorxiv.org |

| CaM | This compound | More sites crosslinked than DSP researchgate.net | Varied based on Ca2+ binding state nih.gov | nih.govresearchgate.net |

*Note: Some sources refer to this compound and Sulfo-SDA interchangeably or discuss them within the same context of NHS-ester diazirine crosslinkers. Sulfo-SDA has a shorter spacer arm than this compound fishersci.dkresearchgate.net. The principles and applications discussed are generally applicable to this class of crosslinkers, with variations in spacer arm length and cleavability influencing specific outcomes.

Detailed Research Findings Examples:

Studies comparing this compound with other crosslinkers like Sulfo-SDA and Sulfo-LC-SDA have shown that this compound can significantly increase the formation of oligomers when used with certain proteins, such as HIV trimers, indicating its effectiveness in stabilizing protein interactions smolecule.com.

In the context of studying the SNAPc-DNA complex, Sulfo-SDA (a related crosslinker) coupled with mass spectrometry identified 260 crosslinks, with a high percentage (approximately 94%) being consistent with the known structure, demonstrating the utility of this approach in validating and refining structural models researchgate.net.

Research on Calmodulin (CaM) using this compound crosslinking revealed that it crosslinked more sites compared to homobifunctional crosslinkers like DSP, highlighting the advantage of the diazirine's broader reactivity in capturing diverse residue interactions for conformational analysis nih.govresearchgate.net.

These findings underscore the power of this compound as a crosslinking reagent for gaining detailed insights into protein interactions, complex architecture, and conformational dynamics.

Advanced Experimental Design and Analytical Integration

Optimization of Photo-Crosslinking Reaction Parameters

The success of a Sulfo-SDAD crosslinking experiment hinges on the careful optimization of several reaction parameters. These parameters influence both the efficiency of the initial amine-reactive coupling and the subsequent photo-induced crosslinking, ultimately impacting the quality and interpretability of the mass spectrometry data.

Influence of pH and Buffer Composition

The two-stage reaction mechanism of this compound dictates that the buffer composition and pH must be considered for both the NHS ester reaction and the subsequent UV activation step.

The initial reaction involves the NHS ester moiety of this compound reacting with primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-termini of proteins. This acylation reaction is highly pH-dependent. Optimal reactivity for NHS esters occurs in a pH range of 7 to 9. thermofisher.comnih.govacs.org Buffers such as phosphate-buffered saline (PBS) at pH 7.4, HEPES, and sodium bicarbonate/carbonate are commonly employed for this step. thermofisher.comnih.gov It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target proteins for reaction with the NHS ester, thereby quenching the desired reaction. thermofisher.comnih.gov

Following the initial amine-coupling step, the diazirine moiety is activated by UV light to form a highly reactive carbene intermediate. Research has shown that the photo-activation step itself is less dependent on pH. One study demonstrated successful photo-crosslinking across a wide pH range, from 4 to 10, after the initial NHS ester reaction was conducted at an optimal pH of 7.8. nih.gov This flexibility allows for the investigation of protein conformations under various pH conditions. The choice of buffer for the photo-activation step should still be considered to ensure protein stability and to avoid any components that might interfere with the UV irradiation or the carbene reaction.

| Parameter | Recommended Conditions | Rationale |

| NHS Ester Reaction pH | 7.0 - 9.0 | Maximizes the reaction efficiency of the NHS ester with primary amines. thermofisher.comnih.govacs.org |

| NHS Ester Reaction Buffer | Phosphate, HEPES, Borate, Bicarbonate | These buffers lack primary amines that would compete with the crosslinking reaction. thermofisher.comnih.gov |

| Photo-activation pH | 4.0 - 10.0 | The carbene intermediate formation is not significantly affected by pH, allowing for the study of proteins under diverse conditions. nih.gov |

UV Irradiation Wavelength and Duration Considerations

The photo-activation of the diazirine group in this compound is a critical step that requires precise control of the UV irradiation parameters. The optimal wavelength for activating diazirines is in the long-wave UV range, typically between 330 and 370 nm. acs.org Wavelengths around 350-365 nm are frequently used in experimental setups. metu.edu.trresearchgate.netnih.gov It is imperative to avoid shorter UV wavelengths, such as 254 nm, as they can cause damage to proteins and nucleic acids. nih.gov

The duration of UV exposure is another key parameter that must be optimized. Insufficient irradiation will result in low crosslinking yields, while excessive exposure can lead to protein damage. The optimal duration depends on several factors, including the intensity of the UV lamp, the distance of the sample from the light source, and the concentration of the protein and crosslinker. nih.gov Typical irradiation times can range from a few minutes to an hour. nih.gov For instance, one study reported using a 365 nm UV crosslinker for 50 minutes. It is advisable to perform pilot experiments to determine the optimal irradiation time for a specific experimental setup.

| Parameter | Recommended Range | Key Considerations |

| UV Wavelength | 330 - 370 nm | Maximizes diazirine activation while minimizing potential damage to the biological sample. acs.org |

| UV Irradiation Duration | 5 - 60 minutes | Must be optimized based on lamp intensity, sample distance, and reactant concentrations to achieve a balance between crosslinking efficiency and sample integrity. nih.govnih.gov |

Quenching Strategies and Post-Reaction Processing

Effective quenching of reactive species and appropriate post-reaction processing are essential for obtaining clean and interpretable results. For the initial NHS ester reaction, quenching is achieved by adding a buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. thermofisher.comacs.org This step consumes any unreacted NHS esters, preventing non-specific reactions in subsequent steps.

The carbene intermediate generated during UV activation is highly reactive and has a very short lifetime. It is primarily quenched by insertion into C-H or N-H bonds of nearby amino acid residues or by reaction with the aqueous solvent. nih.goviris-biotech.de Therefore, a specific quenching step for the carbene intermediate is generally not required, as it is rapidly consumed by the surrounding environment.

Post-reaction processing often involves the removal of excess, unreacted crosslinker before proceeding to mass spectrometric analysis. This is particularly important after the NHS ester reaction and before UV irradiation to minimize the formation of monolinked and uncrosslinked modified peptides, which can complicate the mass spectra. Methods such as dialysis, spin desalting columns, or acetone (B3395972) precipitation can be employed for this purpose. thermofisher.combiorxiv.org Acetone precipitation is a common method for both concentrating the crosslinked protein and removing interfering substances. biorxiv.org

Integration with Mass Spectrometry for Crosslink Identification and Structural Inference

The identification of peptides crosslinked with this compound from complex mass spectra is a challenging task that requires specialized sample preparation and computational tools.

Sample Preparation for Mass Spectrometric Analysis

Following the crosslinking reaction, the protein sample must be prepared for analysis by mass spectrometry. A typical workflow involves the following steps:

Denaturation, Reduction, and Alkylation: The crosslinked protein mixture is first denatured, often using agents like urea (B33335) or guanidine (B92328) hydrochloride. nih.goviris-biotech.de Since this compound contains a disulfide bond in its spacer arm, it is a cleavable crosslinker. For the analysis of the intact crosslinked peptides, this disulfide bond is kept intact. However, if the goal is to identify the crosslinked peptides by cleaving the linker, a reducing agent such as dithiothreitol (B142953) (DTT) is used. thermofisher.comnih.gov This is then followed by alkylation of any free cysteine residues with reagents like iodoacetamide (B48618) to prevent their re-oxidation. nih.goviris-biotech.de

Enzymatic Digestion: The protein is then digested into smaller peptides using a protease, most commonly trypsin. nih.goviris-biotech.de Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

Enrichment of Crosslinked Peptides: Crosslinked peptides are often present in low abundance compared to linear, unmodified peptides. Therefore, an enrichment step is often beneficial to increase the chances of their detection by mass spectrometry. Techniques such as size exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography can be used to enrich for the larger, more highly charged crosslinked peptides. researchgate.netthermofisher.com

Computational Tools for Crosslink Site Identification

The analysis of the resulting tandem mass spectra to identify the crosslinked peptides requires specialized software. These programs are designed to handle the complexity of spectra generated from two peptide chains connected by a crosslinker. They typically work by searching a sequence database for pairs of peptides whose combined mass, plus the mass of the crosslinker, matches the precursor mass of an experimental MS/MS spectrum.

Several software packages are available for the analysis of crosslinking data, each with its own algorithms and features. Some commonly used tools include:

xiSEARCH: A search engine specifically designed for the identification of crosslinked peptides. acs.org

MeroX: A tool that is particularly useful for identifying crosslinks from MS-cleavable crosslinkers, but also supports non-cleavable linkers. metu.edu.tr

XlinkX: A node within the Proteome Discoverer software suite for the identification of crosslinked peptides. thermofisher.com

Kojak: An open-source, cross-platform algorithm for crosslink identification. nih.gov

MassMatrix: A database search engine that includes algorithms for identifying crosslinked peptides. biorxiv.org

StavroX: A software tool for the analysis of mass spectrometric data from crosslinking experiments. nih.gov

CLMSVault: A software suite for the analysis, visualization, and sharing of protein crosslinking mass spectrometry data. nih.gov

These tools employ various scoring algorithms to assess the confidence of a match between an experimental spectrum and a theoretical crosslinked peptide pair. A common strategy to estimate the false discovery rate (FDR) is the use of a target-decoy database search. nih.gov The visualization tools associated with these software packages, such as xiNET, allow for the mapping of identified crosslinks onto protein structures or interaction networks, providing valuable insights into protein architecture and organization.

| Software Tool | Key Features |

| xiSEARCH | Specialized search engine for crosslinked peptides. acs.org |

| MeroX | User-friendly interface with visualization of MS/MS spectra; efficient with MS-cleavable crosslinkers. metu.edu.tr |

| XlinkX (in Proteome Discoverer) | Integrated into a comprehensive proteomics data analysis platform. thermofisher.com |

| Kojak | Open-source and cross-platform, offering increased identification rates. nih.gov |

| MassMatrix | A validated database search engine with extensions for crosslink analysis. biorxiv.org |

| StavroX | Identifies a variety of crosslinked peptides. nih.gov |

| CLMSVault | A suite for data analysis, visualization, and sharing, capable of integrating data from different search algorithms. nih.gov |

Comparative Methodological Performance Analysis with Other Crosslinkers

The utility of a chemical crosslinker in structural proteomics is determined by its efficiency, selectivity, and its ability to capture the native states of protein interactions. This compound (Sulfosuccinimidyl 2-([4,4'-azipentanamido]ethyl)-1,3'-dithiopropionate) is a heterobifunctional, water-soluble, and cleavable crosslinker that offers distinct advantages over traditional homobifunctional crosslinkers like BS3 (Bis(sulfosuccinimidyl) suberate). interchim.frthermofisher.comfishersci.ie Its unique two-step reaction mechanism, involving both a specific amine-reactive group and a non-specific photo-activatable group, allows for a more nuanced and effective analysis of protein structures and interactions. fishersci.ie

Evaluation of Crosslinking Efficiency and Site Selectivity

The performance of this compound is rooted in its dual-reactivity design. The first step involves the N-hydroxysuccinimide (NHS) ester, which selectively forms stable amide bonds with primary amines, such as the side chain of lysine, and the N-termini of proteins. fishersci.iebiorxiv.org This reaction is highly efficient under common physiological pH conditions (pH 7-9). interchim.fr The second, and defining, feature is its diazirine moiety. Upon activation with long-wave UV light (typically 330-370 nm), the diazirine ring forms a highly reactive carbene intermediate. fishersci.ieresearchgate.net This carbene is non-selective and can covalently bind to any proximal amino acid side chain or peptide backbone, a feature that dramatically increases the potential number and density of identifiable crosslinks compared to reagents that target only specific residues. biorxiv.orgsemanticscholar.org

Recent research directly comparing the performance of a sulfo-diazirine crosslinker with the conventional amine-to-amine crosslinker BS3 on a multi-protein complex demonstrated a significant increase in crosslinking efficiency. While BS3 identified 843 unique crosslinks, the diazirine-based reagent identified 3,459, representing a more than four-fold increase in the number of distance restraints obtained from the sample. biorxiv.org This higher density of crosslinks provides a much more detailed map of protein topology.

Furthermore, the nature of the photo-activated reaction leads to the capture of interactions at a shorter range. The median Cα-Cα distance for residues crosslinked with the diazirine reagent was found to be 20.5 Å, substantially shorter than the 37.3 Å median distance observed with BS3. biorxiv.org This difference is not merely a function of the respective spacer arms (the reactive portion of SDA is 3.9 Å vs. 11.4 Å for BS3), but reflects the extremely short reactive lifetime of the carbene intermediate, which ensures that only residues in very close proximity at the moment of UV activation are captured. biorxiv.orgresearchgate.net

| Parameter | Sulfo-SDA (Diazirine-based) | BS3 (NHS-ester-based) | Reference |

|---|---|---|---|

| Total Unique Crosslinks Identified | 3,459 | 843 | biorxiv.org |

| Median Cα-Cα Distance of Crosslinks | 20.5 Å | 37.3 Å | biorxiv.org |

| Spacer Arm Length | ~3.9 Å (SDA reactive portion) | 11.4 Å | biorxiv.org |

Advantages in Capturing Transient or Weak Interactions

Transient and weak protein-protein interactions are fundamental to cellular processes but are notoriously difficult to study using traditional structural biology methods. nih.govelifesciences.org Chemical crosslinking offers a way to stabilize these fleeting interactions for analysis. The photo-activatable nature of this compound provides a distinct advantage in this context.

The key lies in the nanosecond-scale lifetime of the carbene intermediate generated upon UV irradiation. biorxiv.org This rapid reaction essentially provides a "snapshot" of the protein conformations and interactions present at the precise moment of the UV flash. This high temporal resolution is critical for capturing dynamic or transient binding events that would be averaged out or missed entirely by slower-reacting crosslinkers like BS3, whose NHS esters remain reactive for minutes in solution. biorxiv.org This capability allows for the generation of "high-contrast" structural data that can distinguish between different conformational states. biorxiv.orgresearchgate.net

Another significant advantage of photo-crosslinking is that the activation step—exposure to UV light—is independent of environmental factors like pH or temperature that can influence protein conformation. nih.gov This allows researchers to study how protein structures respond to environmental changes by initiating the crosslinking at specific moments under specific conditions, providing a powerful tool for dissecting the dynamics of protein interactions. nih.gov The combination of a highly efficient, non-selective photo-reaction with a very short reactive lifetime makes this compound and similar diazirine crosslinkers uniquely suited for elucidating the structure of dynamic protein regions and capturing the transient interactions that govern complex biological systems. biorxiv.orgiris-biotech.de

| Feature | This compound | BS3 (Bis(sulfosuccinimidyl) suberate) | Significance for Transient Interactions |

|---|---|---|---|

| Reactive Group 1 | Sulfo-NHS Ester (Amine-specific) | Sulfo-NHS Ester (Amine-specific) | Provides a specific anchor point for the crosslinker. |

| Reactive Group 2 | Diazirine (Photo-activatable, non-specific) | Sulfo-NHS Ester (Amine-specific) | Non-specific reactivity captures any nearby residue, increasing data density. |

| Activation | Two-step: Chemical then UV light | One-step: Chemical | UV activation provides precise temporal control, acting as a "snapshot." |

| Reactive Lifetime (2nd group) | ~Nanoseconds | Minutes | Extremely short lifetime freezes transient interactions and prevents conformational averaging. biorxiv.org |

| Cleavability | Yes (Disulfide bond) | No | Allows for easier identification of crosslinked peptides in mass spectrometry. fishersci.ie |

Future Prospects and Research Directions

Development of Next-Generation Diazirine-Based Probes

The development of next-generation diazirine-based probes aims to address current limitations and expand the capabilities of photoaffinity labeling and crosslinking. While diazirines offer advantages over traditional photoreactive groups like aryl azides, such as better photostability and more efficient activation with long-wave UV light, ongoing research focuses on creating probes with enhanced properties fishersci.atfishersci.comsigmaaldrich.com. This includes designing linkers with varying spacer arm lengths and compositions to probe interactions at different distances and in diverse chemical environments fishersci.atfishersci.comnih.govinterchim.fr. The incorporation of features like cleavable bonds, as seen in Sulfo-SDAD, is crucial for facilitating downstream analysis, particularly with mass spectrometry fishersci.atfishersci.commdpi.com. Future probes may also incorporate enrichment handles for selective isolation of crosslinked peptides, simplifying the analysis of complex samples nih.govacs.org. Efforts are also directed towards developing probes with improved reaction efficiency and reduced off-target reactivity nih.govresearchgate.net. For instance, studies comparing this compound with other crosslinkers highlight the ongoing need to optimize crosslinking efficiency and coverage nih.gov.

Expanding Applications in Complex Biological Systems

The application of this compound and other diazirine crosslinkers is expanding into more complex biological systems, including living cells and tissues nih.govresearchgate.net. Their water solubility and controlled activation make this compound particularly useful for studying cell-surface protein interactions sigmaaldrich.comlabx.com. Future research will likely involve optimizing crosslinking conditions for in vivo studies to minimize cellular perturbation and improve the yield of relevant crosslinks nih.gov. This includes addressing challenges such as potential aggregation of biomolecules at high crosslinker concentrations and ensuring efficient UV penetration in biological matrices nih.gov. The ability to capture transient or weak interactions in their native environment is a key advantage of photoaffinity crosslinking, and future work will leverage this to study dynamic cellular processes and complex protein networks acs.orgjpsionline.com. For example, this compound has been used to study interactions between candidal enolase and human proteins, demonstrating its utility in understanding host-pathogen interactions mdpi.com.

Synergistic Approaches with Complementary Structural Biology Techniques

Integrating crosslinking data obtained using probes like this compound with other structural biology techniques is a significant future direction. Crosslinking mass spectrometry (XL-MS) provides distance constraints between amino acid residues, which can complement data from techniques such as cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography nih.govacs.orgnih.gov. These synergistic approaches are particularly powerful for determining the structures of large, flexible, or dynamic protein complexes that are challenging to resolve using a single technique acs.orgnih.gov. Crosslinking data can be used to validate structural models or guide computational modeling, leading to higher-resolution insights into protein architecture and conformational changes nih.govacs.orgresearchgate.netnih.gov. Studies have already demonstrated the utility of combining crosslinking with mass spectrometry to gain structural insights into protein complexes nih.govresearchgate.net.

Q & A

Q. How does Sulfo-SDAD function as a heterobifunctional crosslinker in protein interaction studies?

this compound combines an NHS ester (reacting with primary amines) and a diazirine group (UV-activated for covalent binding to proximal residues). Its 13.5 Å spacer includes a reducible disulfide bond, enabling post-crosslinking cleavage for peptide analysis. This allows controlled two-step crosslinking: initial amine conjugation in the dark, followed by UV-triggered linkage to interacting partners. The water-soluble sulfonate group ensures extracellular specificity, reducing membrane permeability .

Q. What are the critical steps in optimizing this compound concentration for crosslinking experiments?

Key factors include:

- Protein concentration : Use 1–5 mg/mL to ensure sufficient interaction density.

- Molar ratio : Start with a 10:1 (this compound:protein) ratio to balance crosslinking efficiency and nonspecific binding.

- Buffer compatibility : Avoid amine-containing buffers (e.g., Tris) to prevent reagent hydrolysis.

- Validation : Perform SDS-PAGE pre-screening to confirm crosslinking efficiency and minimize aggregation .

Q. How should researchers handle UV activation parameters for this compound to minimize protein damage?

Use long-wavelength UV (λ = 366 nm) at 4–8 W for 5–15 minutes. Prolonged exposure (>20 minutes) risks protein denaturation. Include a dark control to distinguish UV-specific crosslinks. For light-sensitive samples, conduct experiments under low ambient light .

Q. What are the advantages of this compound over non-sulfonated crosslinkers in extracellular protein studies?

The sulfonate group enhances water solubility, reducing aggregation in aqueous buffers. It also restricts membrane permeability, ensuring extracellular specificity—critical for studying cell-surface protein interactions (e.g., pathogen-host adhesion) without intracellular interference .

Q. How can researchers validate crosslinking specificity when using this compound?

- Negative controls : Omit UV exposure or use non-interacting protein pairs.

- Competition assays : Add excess unlabeled ligand to block binding sites.

- Mass spectrometry (MS) validation : Compare crosslinked peptides against non-crosslinked samples to filter background noise .

Advanced Research Questions

Q. How can researchers resolve contradictions in peptide identification when using this compound crosslinking coupled with LC-MS/MS?

Contradictions may arise from:

- Steric hindrance : Masked cleavage sites (e.g., missed tryptic cuts near crosslinks). Use alternative proteases (e.g., Glu-C) for complementary digestion.

- Incomplete disulfide reduction : Optimize dithiothreitol (DTT) concentration (10–50 mM) and incubation time (30–60 mins at 56°C).

- Data analysis : Employ software like Mass Matrix to search for mass shifts (+136.02 Da for this compound fragments) and validate hits with synthetic peptides .

Q. What strategies are effective for integrating this compound crosslinking data with structural modeling to map interaction interfaces?

- Distance constraints : Use the 13.5 Å spacer length to filter improbable docking poses.

- Multi-technique integration : Combine with cryo-EM or X-ray crystallography to refine low-resolution regions.

- Dynamic modeling : Incorporate crosslink data into molecular dynamics simulations to account for flexible regions (e.g., loop domains in C. albicans enolase) .

Q. How can researchers address low crosslinking efficiency in high-salt buffer conditions?

- Buffer exchange : Dialyze into low-salt buffers (e.g., PBS, pH 7.4) before crosslinking.

- Reagent stabilization : Add stabilizers like glycerol (5–10%) to prevent this compound precipitation.

- Alternative crosslinkers : For salt-tolerant applications, consider DSS or BS3 derivatives, though these lack UV controllability .

Q. What methodological adjustments are needed when applying this compound to study weak or transient protein interactions?

- Trapping transient interactions : Use shorter UV exposure (2–5 minutes) to "freeze" dynamic interactions.

- Affinity enrichment : Tag one interaction partner (e.g., Strep-tag) for pull-downs post-crosslinking.

- Crosslinking time course : Sample at multiple time points to capture interaction kinetics .

Q. How should researchers design experiments to distinguish direct vs. indirect interactions in multi-protein complexes using this compound?

- Sequential crosslinking : Crosslink in stages (e.g., this compound followed by a non-cleavable reagent) to isolate proximal vs. distal interactions.

- Subcomplex isolation : Use size-exclusion chromatography to separate crosslinked subcomplexes before MS analysis.

- Negative controls : Knock out candidate bridging proteins to confirm direct interaction necessity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.